2-chloro-6-fluoro-3-iodobenzonitrile
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Overview
Description
2-chloro-6-fluoro-3-iodobenzonitrile is an organic compound with the molecular formula C7H2ClFIN. It is a halogenated benzonitrile derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring with a nitrile group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-3-iodobenzonitrile typically involves halogenation reactions starting from a suitable benzonitrile precursor. One common method involves the sequential introduction of chlorine, fluorine, and iodine atoms onto the benzene ring. The reaction conditions often require the use of specific halogenating agents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective methods to introduce the halogen atoms. The choice of solvents, temperatures, and reaction times are optimized to maximize yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-3-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-6-fluoro-3-iodobenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique halogenation pattern.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-chloro-6-fluoro-3-iodobenzonitrile exerts its effects depends on the specific application. In chemical reactions, the halogen atoms can participate in various interactions, such as hydrogen bonding and halogen bonding, influencing the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its halogen atoms and nitrile group, affecting their activity and function.
Comparison with Similar Compounds
2-chloro-6-fluoro-3-iodobenzonitrile can be compared with other halogenated benzonitriles, such as:
- 2-chloro-6-fluorobenzonitrile
- 2-chloro-3-iodobenzonitrile
- 6-fluoro-3-iodobenzonitrile
These compounds share similar structural features but differ in the number and position of halogen atoms
Properties
CAS No. |
1374574-53-4 |
---|---|
Molecular Formula |
C7H2ClFIN |
Molecular Weight |
281.5 |
Purity |
95 |
Origin of Product |
United States |
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